1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate

lipophilicity polar surface area ADME prediction

1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate (CAS 131424-26-5) is a fully substituted indole-1,3-dicarboxylate bearing a benzyl ester at N1, a methyl ester at C3, and a methoxy group at C6. The compound has a molecular formula of C19H17NO5 and a molecular weight of 339.34 g·mol⁻¹.

Molecular Formula C19H17NO5
Molecular Weight 339.3 g/mol
CAS No. 131424-26-5
Cat. No. B145487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate
CAS131424-26-5
Molecular FormulaC19H17NO5
Molecular Weight339.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CN2C(=O)OCC3=CC=CC=C3)C(=O)OC
InChIInChI=1S/C19H17NO5/c1-23-14-8-9-15-16(18(21)24-2)11-20(17(15)10-14)19(22)25-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3
InChIKeySHACEZDXNVJBJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate (CAS 131424-26-5) – An Indole-1,3-dicarboxylate Building Block with a 6-Methoxy Substituent


1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate (CAS 131424-26-5) is a fully substituted indole-1,3-dicarboxylate bearing a benzyl ester at N1, a methyl ester at C3, and a methoxy group at C6. The compound has a molecular formula of C19H17NO5 and a molecular weight of 339.34 g·mol⁻¹ [1]. It is commercially available as a research chemical with standard purity ≥95%, and suppliers such as Bidepharm provide batch-specific QC data including NMR, HPLC, and GC . In the broader class of indole-1,3-dicarboxylates, the 6-methoxy substituent introduces distinct physicochemical and electronic properties that differentiate this compound from close analogs lacking the methoxy group or carrying alternative N1- and C3-ester combinations.

Why 1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate Cannot Be Simply Replaced by In-Class Analogs


Indole-1,3-dicarboxylate derivatives are not interchangeable without altering the physicochemical, electronic, and steric profile of the final molecular entity. The 6-methoxy substituent present in 1-benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate contributes a Hammett σₘ value of +0.12 (electron-donating via resonance), whereas the unsubstituted analog carries σ = 0 [1]. This electronic perturbation can shift reactivity in electrophilic aromatic substitution and cross-coupling reactions. Moreover, the combination of a benzyl ester at N1 and a methyl ester at C3 provides an orthogonal protecting-group strategy—the benzyl group is cleavable by hydrogenolysis, while the methyl ester is hydrolytically labile—a feature absent in symmetrically protected analogs such as dimethyl indole-1,3-dicarboxylate [2]. Consequently, substituting the 6-methoxy derivative with a non-methoxylated or differently esterified analog may lead to altered regioselectivity, different deprotection kinetics, and failed synthetic sequences. The quantitative evidence below substantiates these distinctions.

Quantitative Differentiation Evidence for 1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate (CAS 131424-26-5)


Lipophilicity and Polar Surface Area Differentiation vs Non-Methoxylated Analog

The 6-methoxy substituent alters the compound's physicochemical profile compared to the non-methoxylated analog, 1-benzyl-3-methyl 1H-indole-1,3-dicarboxylate (CAS 131424-24-3). Although the LogP values are similar (3.58 vs. 3.61), the polar surface area (PSA) is notably higher: 67 Ų for the 6-methoxy compound [1] versus 57.5 Ų for the unsubstituted analog [2]. This ~9.5 Ų increase can influence membrane permeability and solubility predictions in early drug discovery campaigns. Furthermore, the dimethyl ester analog (dimethyl 1H-indole-1,3-dicarboxylate) has an even lower LogP of 2.1 and PSA of 57.5 Ų , underscoring that both the 6-methoxy and the benzyl–methyl ester pattern individually contribute to the overall physicochemical signature.

lipophilicity polar surface area ADME prediction indole-1,3-dicarboxylate

Thermal Stability and Bulk Physical Property Differentiation vs tert-Butyl Analog

The 6-methoxy compound exhibits a significantly higher boiling point (508.6 °C at 760 mmHg) compared to the 1-tert-butyl 3-methyl analog (CAS 338760-26-2), which boils at 387.3 ± 34.0 °C . The density of the target compound is 1.22 g·cm⁻³ , whereas the tert-butyl analog has a density of 1.16 ± 0.1 g·cm⁻³ (predicted) . These differences reflect the combined effect of the 6-methoxy group (increased molecular weight and polarizability) and the benzyl ester (enhanced π-stacking interactions) relative to the compact tert-butyl group. The elevated boiling point and density indicate stronger intermolecular forces, which may translate into higher thermal stability during high-temperature reactions or vacuum distillation steps.

thermal stability boiling point density indole-1,3-dicarboxylate

Electronic Substituent Effect: 6-Methoxy vs. 6-H (Hammett σ Constants)

The methoxy group at the 6-position of the indole ring is inductively electron-withdrawing (σₘ = +0.12) but resonance-donating (σₚ = –0.27) [1]. This dual electronic character is absent in the unsubstituted analog (σ = 0.00). In 6-methoxyindole scaffolds, this electronic activation has been shown to redirect electrophilic substitution from the 3-position to the 2-position—a competitive process not observed with indole or simple alkylindoles [2]. This electronic differentiation is critical when the indole-1,3-dicarboxylate serves as an intermediate in electrophilic functionalization sequences: the 6-methoxy derivative may give different regioisomeric product ratios compared to the 6-H analog, which should be accounted for in synthetic planning and procurement decisions.

Hammett constant electronic effect SAR indole substitution

Batch-to-Batch Quality Assurance Differentiation: Vendor-Supplied QC Data

Bidepharm offers 1-Benzyl-3-methyl 6-methoxy-1H-indole-1,3-dicarboxylate (CAS 131424-26-5) with a standard purity of ≥95% and provides batch-specific QC documentation including NMR, HPLC, and GC spectra . This level of analytical characterization is not uniformly guaranteed across all suppliers of the non-methoxylated analog (CAS 131424-24-3), for which density and boiling point data are listed as 'N/A' in several databases and for which purity specifications vary between 95% and 97% across distributors without accompanying QC certificates. For procurement in regulated environments (e.g., pharmaceutical R&D under GLP), the availability of comprehensive batch QC data is a concrete differentiator that can streamline quality audits and reduce in-house re-characterization overhead.

quality control purity NMR HPLC GC procurement

Orthogonal Ester Protecting-Group Strategy: Benzyl at N1 vs. Methyl at C3

The target compound carries a benzyl ester at the indole N1 position and a methyl ester at C3. These two esters are chemically orthogonal: the benzyl group can be removed selectively by catalytic hydrogenolysis (H₂, Pd/C) without affecting the methyl ester, while the methyl ester can be cleaved by alkaline hydrolysis (NaOH, MeOH/H₂O) without affecting the benzyl carbamate-like N-protection [1]. In contrast, symmetrically protected analogs such as dimethyl indole-1,3-dicarboxylate (both positions methyl ester) or di-benzyl indole-1,3-dicarboxylate lack this orthogonality, forcing simultaneous deprotection of both positions. This orthogonality is a critical differentiator for multi-step synthetic routes requiring sequential unmasking of the carboxylic acid groups at N1 and C3.

protecting group orthogonal deprotection benzyl ester methyl ester indole functionalization

Optimal Research and Industrial Application Scenarios for 1-Benzyl-3-methyl 6-methoxyindole-1,3-dicarboxylate (CAS 131424-26-5)


Regioselective Synthesis of C2-Functionalized 6-Methoxyindole Derivatives

The 6-methoxy group activates the indole nucleus toward electrophilic substitution at the 2-position, a reactivity pattern not observed with simple indoles or their 6-H analogs [1]. Researchers aiming to install electrophiles (e.g., halogens, acyl groups, formyl groups) at the C2 position of an indole-1,3-dicarboxylate scaffold will benefit from this intrinsic regioselectivity, which can reduce the number of protection/deprotection steps compared to routes using unsubstituted indole-1,3-dicarboxylate intermediates.

Multi-Step Synthesis Requiring Sequential N1 and C3 Deprotection

In synthetic sequences where the indole nitrogen and the carboxylic acid at C3 must be unmasked at different stages, the orthogonal benzyl (N1) and methyl (C3) ester combination provides a decisive advantage over symmetric diesters [1]. For example, the benzyl ester can be removed first via hydrogenolysis to free the indole NH for N-alkylation or amidation, while the methyl ester remains intact for subsequent hydrolysis to the carboxylic acid for coupling reactions.

Pharmacokinetic Profiling of Indole-Based Compound Libraries

When building compound libraries for ADME screening, the higher polar surface area (67 Ų) of the 6-methoxy derivative relative to the non-methoxylated analog (57.5 Ų) provides a meaningful differentiation in predicted membrane permeability [1]. Medicinal chemists can use this compound to test structure–permeability relationships for 6-substituted indole scaffolds, enabling rational selection of substituents to fine-tune oral bioavailability parameters.

Quality-Controlled Procurement for GLP-Compliant Pharmaceutical R&D

For laboratories operating under Good Laboratory Practice (GLP) or ISO quality management systems, the availability of batch-specific NMR, HPLC, and GC data from suppliers such as Bidepharm [1] reduces the burden of in-house re-certification. Procurement of this compound rather than the less thoroughly characterized non-methoxylated analog (CAS 131424-24-3, for which QC data are inconsistently provided [2]) can accelerate compound registration and minimize analytical overhead.

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